REACTION_CXSMILES
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[Cl:1][C:2]1[CH:8]=[CH:7][CH:6]=[CH:5][C:3]=1[NH2:4].[C:9]1(=O)[O:13][CH2:12][CH2:11][CH2:10]1>>[Cl:1][C:2]1[CH:8]=[CH:7][CH:6]=[CH:5][C:3]=1[N:4]1[CH2:9][CH2:10][CH2:11][C:12]1=[O:13]
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Name
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|
Quantity
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12.57 g
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Type
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reactant
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Smiles
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ClC1=C(N)C=CC=C1
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Name
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|
Quantity
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9.5 g
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Type
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reactant
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Smiles
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C1(CCCO1)=O
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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were heated for 48 hours
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Duration
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48 h
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Type
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CUSTOM
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Details
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The excess starging materials were removed at 50°-80°/0.3 mm
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Type
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DISTILLATION
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Details
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Distillation of the residue
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Name
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|
Type
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product
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Smiles
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ClC1=C(C=CC=C1)N1C(CCC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.9 g | |
YIELD: CALCULATEDPERCENTYIELD | 25.4% |
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |